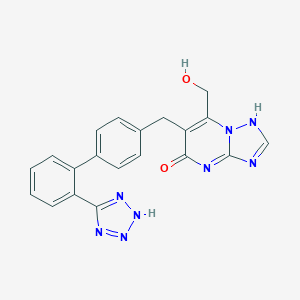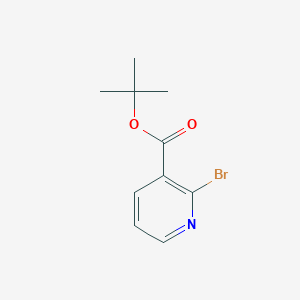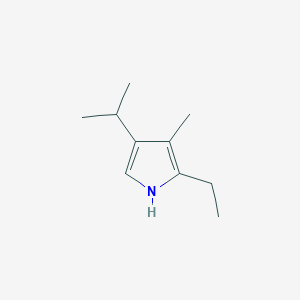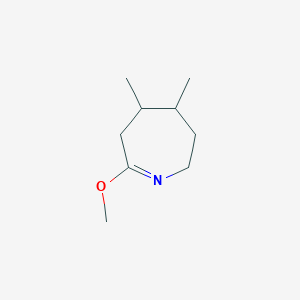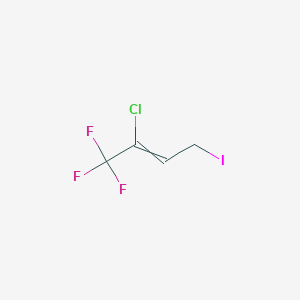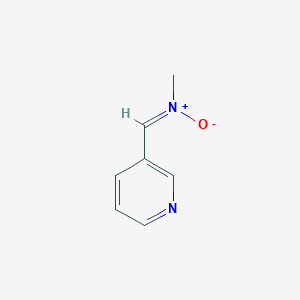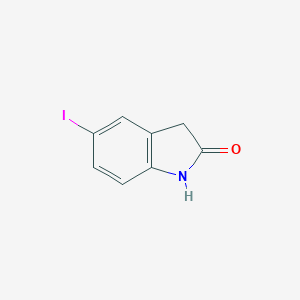![molecular formula C10H16O B064630 1,3-Diisopropylbicyclo[1.1.0]butan-2-one CAS No. 166325-45-7](/img/structure/B64630.png)
1,3-Diisopropylbicyclo[1.1.0]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisopropylbicyclo[1.1.0]butan-2-one, commonly known as DIKETO, is a bicyclic ketone that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
DIKETO's mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids. DIKETO has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Effets Biochimiques Et Physiologiques
DIKETO has been shown to have several biochemical and physiological effects, including the inhibition of HMG-CoA reductase, the enzyme responsible for the biosynthesis of cholesterol, and the inhibition of fatty acid synthase, the enzyme responsible for the biosynthesis of fatty acids. DIKETO has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
DIKETO has several advantages and limitations for lab experiments. Its high purity level and ease of synthesis make it an ideal chiral building block for the synthesis of complex molecules. Its potential as a therapeutic agent for Alzheimer's disease and as an anticancer agent also makes it a promising compound for medicinal chemistry research. However, DIKETO's mechanism of action is not fully understood, and its potential side effects and toxicity levels are still being investigated.
Orientations Futures
There are several future directions for research on DIKETO. One direction is to further investigate its mechanism of action and potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Another direction is to explore its potential as a chiral ligand for asymmetric catalysis and its applications in organic synthesis. Additionally, further studies are needed to determine its toxicity levels and potential side effects, which will be crucial for its development as a therapeutic agent.
Méthodes De Synthèse
DIKETO can be synthesized using several methods, including the reaction of 2-bromo-2-methylpropane with 1,3-cyclohexadiene in the presence of sodium metal, or the reaction of 1,3-cyclohexadiene with diisopropyl ketone in the presence of boron trifluoride etherate. Both methods yield DIKETO as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
DIKETO has been extensively studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry. In organic synthesis, DIKETO has been used as a chiral building block for the synthesis of complex molecules. In asymmetric catalysis, DIKETO has been used as a chiral ligand for the enantioselective addition of organometallic reagents to carbonyl compounds. In medicinal chemistry, DIKETO has been investigated for its potential as an anticancer agent and as a therapeutic agent for Alzheimer's disease.
Propriétés
Numéro CAS |
166325-45-7 |
|---|---|
Nom du produit |
1,3-Diisopropylbicyclo[1.1.0]butan-2-one |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1,3-di(propan-2-yl)bicyclo[1.1.0]butan-2-one |
InChI |
InChI=1S/C10H16O/c1-6(2)9-5-10(9,7(3)4)8(9)11/h6-7H,5H2,1-4H3 |
Clé InChI |
AVUNHMYJLKGLFP-UHFFFAOYSA-N |
SMILES |
CC(C)C12CC1(C2=O)C(C)C |
SMILES canonique |
CC(C)C12CC1(C2=O)C(C)C |
Synonymes |
Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



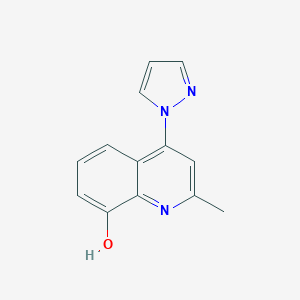
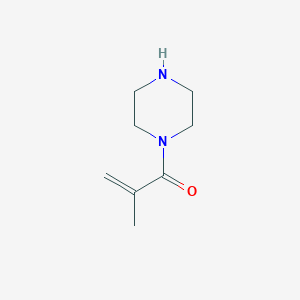
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
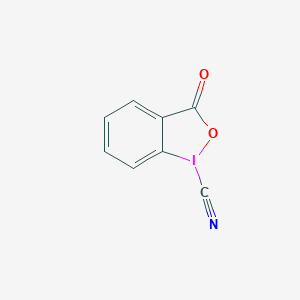
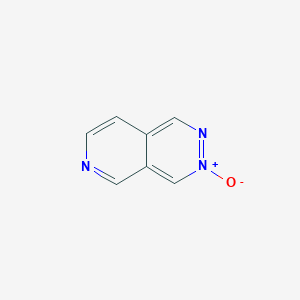
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
